Ethyl 5-carbamoylthiophene-2-carboxylate
Overview
Description
Ethyl 5-carbamoylthiophene-2-carboxylate (ECTC) is an organic compound with the molecular formula C8H9NO3S . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of ECTC is 199.23 g/mol . The molecular structure includes a thiophene ring, which is a five-membered ring with one sulfur atom .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thieno[3,4-d]pyrimidines : Ethyl 5-carbamoylthiophene-2-carboxylate is used in the synthesis of thieno[3,4-d]pyrimidines, as seen in the reaction with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).
Preparation Processes : Ethyl 5-carbamoylthiophene-2-carboxylate derivatives, such as ethyl 2-methylthiophene-3-carboxylate, have been studied for their safe and efficient preparation processes. This research is significant for large-scale production, demonstrating operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).
Fluorescence Properties : Studies on the fluorescence properties of ethyl 5-carbamoylthiophene-2-carboxylate derivatives have shown novel characteristics. This opens possibilities for its application in areas requiring fluorescent materials (Guo Pusheng, 2009).
Applications in Material Science
Dye Synthesis and Fabric Applications : Ethyl 5-carbamoylthiophene-2-carboxylate derivatives have been used in the synthesis of disperse dyes. These dyes demonstrate good fastness properties on fabrics like polyester and nylon, offering varied shades and applications in the textile industry (Abolude et al., 2021).
Biheteroaryl Synthesis in Organic Chemistry : This compound serves as a key reagent in palladium-catalysed direct heteroarylations, facilitating the formation of biheteroaryls. It helps avoid the formation of unwanted dimers or oligomers, thus improving yield and efficiency in organic synthesis (Fu et al., 2012).
Biological and Pharmacological Research
Antimicrobial Evaluation : Ethyl 5-carbamoylthiophene-2-carboxylate derivatives have been studied for their antimicrobial activities. This research is crucial for the development of new antimicrobial agents and understanding their mechanisms of action (Abu‐Hashem et al., 2011).
Synthesis of Novel Cytotoxic Agents : Derivatives of this compound have been synthesized and evaluated as anti-cancer agents. The study of these derivatives offers insights into the development of new therapeutic agents for cancer treatment (Mohareb et al., 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-carbamoylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHAUNCZNUZVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-carbamoylthiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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